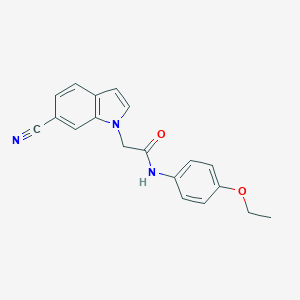![molecular formula C16H19ClN4OS B296224 N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential for use in a variety of fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is not yet fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB and MAPK pathways. This modulation can lead to the suppression of inflammation and oxidative stress, which may be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. These include the suppression of pro-inflammatory cytokines, the inhibition of the NF-κB and MAPK pathways, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which could help protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide in lab experiments is its potential for use in the development of new therapeutic agents. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases and conditions. However, one limitation of using this compound is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide. One area of interest is the development of new therapeutic agents based on this compound. Researchers could explore ways to modify its structure to enhance its therapeutic properties and reduce any potential side effects. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide can be achieved through a multi-step process. One commonly used method involves the reaction of 2-chlorobenzoyl chloride with 1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methylpropan-1-ol in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases and conditions. Research has shown that this compound has anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of conditions such as arthritis, cancer, and cardiovascular disease.
Eigenschaften
Molekularformel |
C16H19ClN4OS |
|---|---|
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
2-chloro-N-[2-methyl-1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzamide |
InChI |
InChI=1S/C16H19ClN4OS/c1-4-9-21-14(19-20-16(21)23)13(10(2)3)18-15(22)11-7-5-6-8-12(11)17/h4-8,10,13H,1,9H2,2-3H3,(H,18,22)(H,20,23) |
InChI-Schlüssel |
IQYBKUYVPADGMM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)


![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)


![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)
